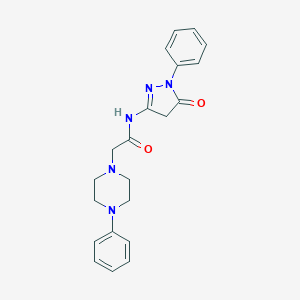
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(4-phenyl-1-piperazinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(4-phenyl-1-piperazinyl)acetamide is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been extensively studied.
Mécanisme D'action
The exact mechanism of action of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(4-phenyl-1-piperazinyl)acetamide is not fully understood. However, it has been proposed that the compound acts by modulating the activity of neurotransmitters such as serotonin, norepinephrine, and dopamine.
Biochemical and Physiological Effects:
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(4-phenyl-1-piperazinyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce pain and inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to modulate the activity of neurotransmitters, leading to its potential use as an antidepressant and anxiolytic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(4-phenyl-1-piperazinyl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. It also exhibits potent activities, making it a suitable candidate for further investigation. However, the compound has some limitations, including its low solubility in water and potential toxicity at high doses.
Orientations Futures
There are several future directions for the investigation of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(4-phenyl-1-piperazinyl)acetamide. One potential direction is the investigation of its potential use as an antidepressant and anxiolytic agent. Another direction is the investigation of its potential use in the treatment of neurological disorders such as epilepsy. Additionally, the development of more efficient synthesis methods and the investigation of its potential toxicity in vivo are also important future directions.
Méthodes De Synthèse
The synthesis of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(4-phenyl-1-piperazinyl)acetamide has been achieved using different methods. One of the most common methods involves the reaction of 4-phenyl-1-piperazinecarboxylic acid with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and acetylation with acetic anhydride. Another method involves the reaction of 2-chloro-N-(4-phenylpiperazin-1-yl)acetamide with 3-phenyl-2-pyrazolin-5-one in the presence of a base.
Applications De Recherche Scientifique
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(4-phenyl-1-piperazinyl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent analgesic, anti-inflammatory, and anticonvulsant activities. It has also been investigated for its potential use as an antidepressant and anxiolytic agent.
Propriétés
Formule moléculaire |
C21H23N5O2 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-(4-phenylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C21H23N5O2/c27-20(16-24-11-13-25(14-12-24)17-7-3-1-4-8-17)22-19-15-21(28)26(23-19)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,22,23,27) |
Clé InChI |
FEIQZWCEEIVFBT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1CN(CCN1CC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(1-pyrrolidinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276238.png)
![Ethyl 2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276239.png)
![Ethyl 2-{[(diethylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276240.png)
![Ethyl 4-methyl-2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276241.png)
![Ethyl 2-({[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276243.png)
![5-amino-1-[6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B276250.png)
![5-amino-1-[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B276251.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(3-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B276252.png)
![4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[3,2-d]pyrimidin-6-yl]phenyl methyl ether](/img/structure/B276253.png)
![N-isopropyl-6,8-dimethoxy-4-methyl-1,3-dihydro-2H-pyrrolo[3,4-c]quinoline-2-carboxamide](/img/structure/B276254.png)
![4-[7-(4-acetyl-1,4-diazepan-1-yl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ethyl ether](/img/structure/B276256.png)
![2-(3-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B276258.png)
![2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B276259.png)
![7-Amino-5-(5-methyl-2-furyl)-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276260.png)